SX 011

Description

Properties

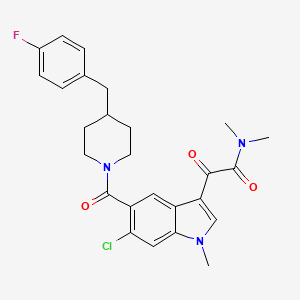

IUPAC Name |

2-[6-chloro-5-[4-[(4-fluorophenyl)methyl]piperidine-1-carbonyl]-1-methylindol-3-yl]-N,N-dimethyl-2-oxoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27ClFN3O3/c1-29(2)26(34)24(32)21-15-30(3)23-14-22(27)20(13-19(21)23)25(33)31-10-8-17(9-11-31)12-16-4-6-18(28)7-5-16/h4-7,13-15,17H,8-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUTYHDCSDBBMGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC(=C(C=C21)Cl)C(=O)N3CCC(CC3)CC4=CC=C(C=C4)F)C(=O)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27ClFN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30433029 | |

| Record name | SX 011 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

309913-42-6 | |

| Record name | SX 011 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Inhibition of Carbonic Anhydrase IX by SLC-0111

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carbonic anhydrase IX (CA-IX) is a transmembrane enzyme crucial for pH regulation in hypoxic tumor microenvironments, making it a compelling target for anticancer therapies.[1][2] Its expression is predominantly induced by hypoxia and is associated with tumor progression, metastasis, and resistance to conventional treatments.[1][3] SLC-0111, a ureido-substituted benzenesulfonamide, is a potent and selective inhibitor of CA-IX that has demonstrated significant antitumor activity in preclinical models and has progressed to clinical trials.[4][5][6] This technical guide provides a comprehensive overview of the inhibition of CA-IX by SLC-0111, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and relevant signaling pathways.

Introduction to Carbonic Anhydrase IX

Carbonic anhydrase IX (CA-IX) is a member of the α-carbonic anhydrase family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[1] As a transmembrane protein, its extracellular active site contributes to the acidification of the tumor microenvironment, while the resulting bicarbonate is transported intracellularly to maintain a neutral to alkaline intracellular pH (pHi), favorable for tumor cell survival and proliferation.[7][8] This pH-regulating function is particularly critical in hypoxic tumors where anaerobic metabolism leads to an accumulation of acidic byproducts.[2][9] High expression of CA-IX is correlated with poor prognosis in various cancers, including renal, breast, and lung carcinomas.[10]

SLC-0111: A Selective CA-IX Inhibitor

SLC-0111 is a small molecule inhibitor that demonstrates high selectivity for the tumor-associated CA-IX and CA-XII isoforms over other cytosolic isoforms like CA-I and CA-II.[11] This selectivity is crucial for minimizing off-target effects and associated toxicities.

Mechanism of Action

By inhibiting the catalytic activity of CA-IX, SLC-0111 disrupts the pH balance in the tumor microenvironment. This leads to:

-

Increased Extracellular pH (pHe): Reduced proton extrusion leads to a less acidic tumor exterior.[7]

-

Decreased Intracellular pH (pHi): The lack of bicarbonate production and import results in intracellular acidification.[7][12]

This disruption of pH homeostasis induces cellular stress, leading to the inhibition of cell proliferation, induction of apoptosis, and a reduction in tumor cell invasion and migration.[13][14] Furthermore, SLC-0111 has been shown to sensitize cancer cells to conventional chemotherapies and immunotherapies.[7][13][15]

Quantitative Data: Inhibitory Activity of SLC-0111

The following tables summarize the quantitative data on the inhibitory potency of SLC-0111 against various carbonic anhydrase isoforms and its cytotoxic effects on different cancer cell lines.

| Isoform | Inhibition Constant (Kᵢ) | Reference |

| CA-IX | 45 nM | [11] |

| CA-XII | 4.5 nM | [11] |

| CA-I | Micromolar range (weak inhibitor) | [11] |

| CA-II | Micromolar range (weak inhibitor) | [11] |

| Cell Line | Cancer Type | IC₅₀ (Hypoxia) | Reference |

| HT-29 | Colon Cancer | 653 µM | [16] |

| SKOV-3 | Ovarian Cancer | 796 µM | [16] |

| MDA-MB-231 | Breast Cancer | >800 µM | [16] |

Note: IC₅₀ values can vary depending on experimental conditions.

Signaling Pathways and Experimental Workflows

CA-IX Signaling and SLC-0111 Inhibition

The following diagram illustrates the role of CA-IX in pH regulation and the mechanism of SLC-0111 inhibition.

Caption: Mechanism of CA-IX-mediated pH regulation and its inhibition by SLC-0111.

Experimental Workflow: Assessing Cell Viability

This diagram outlines a typical workflow for evaluating the effect of SLC-0111 on cancer cell viability.

Caption: Workflow for assessing the impact of SLC-0111 on cancer cell viability.

Detailed Experimental Protocols

Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)

This assay measures the inhibitory effect of SLC-0111 on the catalytic activity of CA-IX.

Materials:

-

Recombinant human CA-IX enzyme

-

SLC-0111 (dissolved in DMSO)

-

CO₂-saturated water

-

Buffer solution (e.g., Tris-HCl, pH 7.5) containing a pH indicator (e.g., p-nitrophenol)

-

Stopped-flow spectrophotometer

Protocol:

-

Prepare a series of dilutions of SLC-0111 in the buffer.

-

In one syringe of the stopped-flow instrument, load the CA-IX enzyme solution mixed with the desired concentration of SLC-0111 or vehicle control (DMSO).

-

In the second syringe, load the CO₂-saturated water.

-

Rapidly mix the contents of the two syringes. The hydration of CO₂ catalyzed by CA-IX will cause a pH change, which is monitored by the change in absorbance of the pH indicator.

-

Record the initial rate of the reaction.

-

Calculate the percentage of inhibition for each SLC-0111 concentration compared to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Kᵢ value can be subsequently calculated using the Cheng-Prusoff equation.

Cell Viability and Apoptosis Assay (Annexin V/PI Staining)

This method quantifies the percentage of viable, apoptotic, and necrotic cells following treatment with SLC-0111.[13]

Materials:

-

Cancer cell line of interest (e.g., A375-M6 melanoma, MCF7 breast cancer)[13]

-

Cell culture medium and supplements

-

SLC-0111

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of SLC-0111 (e.g., 100 µM) and/or other chemotherapeutic agents for the desired duration (e.g., 48-96 hours).[13] Include an untreated control.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive

-

Colony Formation Assay

This assay assesses the long-term effect of SLC-0111 on the proliferative capacity of single cancer cells.[13]

Materials:

-

Cancer cell line

-

Cell culture medium

-

SLC-0111

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Protocol:

-

Seed a low number of cells (e.g., 500-1000 cells) per well in a 6-well plate.

-

Allow the cells to attach, then treat with SLC-0111 and/or other drugs.

-

Incubate the plates for 1-3 weeks, allowing colonies to form. Replace the medium with fresh medium containing the treatment every 3-4 days.

-

When colonies are visible, wash the wells with PBS.

-

Fix the colonies with methanol for 15 minutes.

-

Stain the colonies with crystal violet solution for 15 minutes.

-

Wash the wells with water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells) and measure their diameter.[13]

In Vivo Tumor Growth Studies

Preclinical in vivo studies are essential to evaluate the antitumor efficacy of SLC-0111.[17]

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cells for xenograft implantation

-

SLC-0111 oral formulation[17]

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously inject cancer cells into the flank of the mice.

-

Allow tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment groups (e.g., vehicle control, SLC-0111 alone, chemotherapy alone, combination therapy).

-

Administer SLC-0111 orally at a specified dose and schedule (e.g., 100 mg/kg daily).[17]

-

Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor animal body weight and overall health.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for CA-IX expression, TUNEL assay for apoptosis).

Conclusion

SLC-0111 represents a promising therapeutic agent that targets a key mechanism of tumor survival and adaptation. Its high selectivity for the tumor-associated carbonic anhydrase IX allows for the specific disruption of pH regulation in the tumor microenvironment, leading to potent antitumor effects both as a monotherapy and in combination with other anticancer agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of CA-IX inhibition.

References

- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Signalchem LifeScience [signalchemlifesciences.com]

- 9. Signalchem Life Science [signalchemlifesciences.info]

- 10. Carbonic anhydrase 9 - Wikipedia [en.wikipedia.org]

- 11. tandfonline.com [tandfonline.com]

- 12. mdpi.com [mdpi.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Pharmacological Inhibition of CA-IX Impairs Tumor Cell Proliferation, Migration and Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: SLC-0111 and the HIF-1α Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Hypoxia, or low oxygen tension, is a hallmark of the tumor microenvironment in solid malignancies and is strongly associated with aggressive tumor phenotypes, metastasis, and resistance to therapy.[1][2][3] The cellular adaptation to hypoxia is primarily orchestrated by the Hypoxia-Inducible Factor 1-alpha (HIF-1α), a transcription factor that regulates a vast array of genes involved in angiogenesis, metabolic reprogramming, and pH homeostasis.[2][4][5] One of the most critical HIF-1α target genes is Carbonic Anhydrase IX (CAIX).[5] CAIX is a cell surface enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, playing a pivotal role in maintaining intracellular pH (pHi) favorable for survival while contributing to the acidification of the extracellular space, which promotes invasion and therapy resistance.[1][6]

SLC-0111 is a first-in-class, ureido-substituted benzenesulfonamide that acts as a potent and selective small molecule inhibitor of CAIX and the related isoform CAXII.[7][8][9][10] By targeting CAIX, SLC-0111 disrupts the pH regulation mechanism in hypoxic tumor cells, leading to reduced tumor growth, metastasis, and sensitization to conventional chemotherapies.[10][11][12] Preclinical studies have consistently demonstrated its anti-tumor efficacy, and it has completed a Phase 1 clinical trial, establishing its safety profile and a recommended Phase 2 dose.[1][6] This document provides an in-depth technical overview of the HIF-1α signaling pathway, the mechanism of action of SLC-0111, a summary of key quantitative data, and detailed experimental protocols relevant to its study.

The HIF-1α Signaling Pathway

The HIF-1 transcription factor is a heterodimer composed of an oxygen-regulated HIF-1α subunit and a constitutively expressed HIF-1β subunit.[4] The stability and activity of HIF-1α are tightly controlled by cellular oxygen levels.

Under Normoxic Conditions: In the presence of sufficient oxygen, specific proline residues on the HIF-1α subunit are hydroxylated by prolyl-4-hydroxylases (PHDs).[2] This hydroxylation allows the von Hippel-Lindau (pVHL) E3 ubiquitin-ligase complex to recognize, bind to, and polyubiquitinate HIF-1α, targeting it for rapid proteasomal degradation.[2] Additionally, an asparaginyl hydroxylase, known as Factor Inhibiting HIF-1 (FIH), hydroxylates an asparagine residue in the C-terminal transactivation domain of HIF-1α, which prevents its interaction with the p300/CBP co-activators.[2]

Under Hypoxic Conditions: When oxygen is scarce, the activity of PHDs and FIH is inhibited due to the lack of their essential co-substrate (O₂).[2] This prevents HIF-1α hydroxylation and subsequent degradation, leading to its rapid stabilization and accumulation in the cytoplasm.[2] Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes.[2] This complex then recruits transcriptional co-activators like p300/CBP to initiate the transcription of over 50 genes that facilitate cellular adaptation to hypoxia.[5] Key target genes include those involved in angiogenesis (e.g., VEGF), glycolysis (e.g., GLUT1), and pH regulation, most notably Carbonic Anhydrase IX (CA9).[1][2][5]

SLC-0111: Mechanism of Action

SLC-0111 is a specific inhibitor of the enzymatic activity of CAIX and CAXII.[7] In the hypoxic tumor microenvironment, upregulated CAIX on the cell surface plays a crucial role in pH regulation. It converts extracellular CO₂ into H⁺ and HCO₃⁻. The bicarbonate ions are transported into the cell to buffer the intracellular space against acidosis caused by increased glycolytic metabolism (the Warburg effect), thus promoting cell survival. The protons are left in the extracellular space, contributing to an acidic tumor microenvironment that facilitates enzyme (e.g., MMPs) activation, extracellular matrix degradation, cell migration, and invasion.[1][6]

SLC-0111, by inhibiting CAIX, blocks this critical pH-regulating activity. This leads to two primary consequences:

-

Intracellular Acidification: The inability to effectively buffer the cytosol leads to a drop in intracellular pH, which can induce apoptosis and inhibit proliferation.[7]

-

Reduced Extracellular Acidification: By preventing the production of extracellular protons, SLC-0111 helps neutralize the tumor microenvironment, which can reduce tumor cell invasion and metastasis.[1]

Furthermore, studies have shown that SLC-0111 can re-sensitize cancer cells to conventional chemotherapies like cisplatin, doxorubicin, and 5-Fluorouracil.[11][12][13] This effect is likely due to the altered pH gradient across the cell membrane, which can affect the uptake and efficacy of pH-sensitive drugs.[14]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of SLC-0111.

Table 1: Inhibitory Activity of SLC-0111 Against Carbonic Anhydrase Isoforms

| Isoform | Inhibition Constant (Ki) | IC₅₀ | Reference(s) |

|---|---|---|---|

| CAIX | 45 nM | 0.048 µg/mL | [7][9] |

| CAXII | 4.5 nM | 0.096 µg/mL | [7][9] |

| CAI | Micromolar inhibitor | - | [7][8] |

| CAII | Micromolar inhibitor | - |[7][8] |

Table 2: In Vitro Efficacy of SLC-0111 in Cancer Cell Lines

| Cell Line | Cancer Type | Condition | Effect | Concentration | Reference(s) |

|---|---|---|---|---|---|

| HUH6 | Hepatoblastoma | Hypoxia | Decreased cell viability | 125-175 µM | [8] |

| HB-295 | Hepatoblastoma | Hypoxia | Decreased cell viability | 100-175 µM | [8] |

| HUH6 | Hepatoblastoma | Hypoxia | ~40% reduction in motility | 100 µM | [8] |

| HB-295 | Hepatoblastoma | Hypoxia | Reduced motility | 100 µM | [8] |

| HUH6, HB-295, HB-303 | Hepatoblastoma | Hypoxia | 40-60% reduction in CAIX mRNA | 100 µM | [8] |

| A375-M6 | Melanoma | Acidosis | Induces apoptosis | Not specified | [7][14] |

| MCF7 | Breast Cancer | Acidosis | Induces apoptosis | Not specified | [7][14] |

| HCT116 | Colorectal Cancer | Acidosis | Induces apoptosis | Not specified | [7][14] |

| FaDu, SCC-011 | HNSCC | Hypoxia | Sensitizes cells to Cisplatin (1 µM) | 100 µM |[10] |

Table 3: Pharmacokinetic Parameters of SLC-0111 from Phase 1 Clinical Trial Data from single oral dose administration in patients with advanced solid tumors.

| Dose Level | Mean Cₘₐₓ (ng/mL) | Mean AUC₀₋₂₄ (µg·h/mL) | Reference(s) |

|---|---|---|---|

| 500 mg | 4350 | 33 | [6] |

| 1000 mg | 6220 | 70 | [6] |

| 2000 mg | 5340 | 94 | [6] |

Note: The study concluded that 1000 mg/day is the recommended Phase 2 dose (RP2D) due to better tolerability and similar exposure levels compared to the 2000 mg dose.[6][15][16]

Key Experimental Methodologies

Detailed protocols are essential for the accurate evaluation of compounds like SLC-0111. Below are methodologies for key experiments cited in the literature.

References

- 1. Signalchem LifeScience [signalchemlifesciences.com]

- 2. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]

- 3. SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Frontiers | SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration [frontiersin.org]

- 9. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of carbonic anhydrases IX/XII by SLC-0111 boosts cisplatin effects in hampering head and neck squamous carcinoma cell growth and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The CAIX inhibitor SLC-0111 exerts anti-cancer activity on gastric cancer cell lines and resensitizes resistant cells to 5-Fluorouracil, taxane-derived, and platinum-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Targeting Carbonic Anhydrase IX in Solid Tumors: A Technical Guide to SLC-0111

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the target validation for SLC-0111, a first-in-class inhibitor of carbonic anhydrase IX (CA-IX), in the context of solid tumors. This document details the preclinical and clinical evidence supporting CA-IX as a therapeutic target and summarizes the pharmacological profile of SLC-0111. Detailed experimental protocols and visual representations of key biological pathways are included to facilitate further research and development in this promising area of oncology.

Executive Summary

Solid tumors are frequently characterized by regions of hypoxia, which drive a more aggressive phenotype and contribute to therapeutic resistance. A key mediator of the cellular response to hypoxia is the transmembrane enzyme Carbonic Anhydrase IX (CA-IX). CA-IX is a zinc metalloenzyme that is minimally expressed in normal tissues but highly upregulated in a wide range of solid tumors, including renal, breast, lung, pancreatic, and glioblastoma cancers, often correlating with poor prognosis.[1][2][3] Its primary function is to regulate intra- and extracellular pH, enabling cancer cells to survive and proliferate in the acidic tumor microenvironment.[1][4][5]

SLC-0111 is a potent and selective small molecule inhibitor of CA-IX.[4][6] Preclinical studies have demonstrated its ability to inhibit tumor growth, reduce metastasis, and enhance the efficacy of chemotherapy and immunotherapy in various cancer models.[6][7][8] A Phase 1 clinical trial has established the safety and recommended Phase 2 dose of SLC-0111 in patients with advanced solid tumors.[1][9] This guide will delve into the scientific rationale and supporting data for the continued development of SLC-0111 as a targeted therapy for CA-IX-expressing solid tumors.

The Target: Carbonic Anhydrase IX

Biological Function and Role in Cancer

Carbonic Anhydrase IX is a member of the α-carbonic anhydrase family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[10] In the tumor microenvironment, this catalytic activity is crucial for maintaining a favorable intracellular pH (pHi) for cancer cell survival and proliferation while contributing to the acidification of the extracellular space (pHe).[1][5] This altered pH gradient promotes tumor invasion, metastasis, and resistance to conventional therapies.[1][11]

The expression of CA-IX is primarily regulated by the hypoxia-inducible factor-1α (HIF-1α), a key transcription factor activated under low oxygen conditions.[12] The acidic tumor microenvironment can also induce CA-IX expression, creating a positive feedback loop that further drives tumor progression.[13] Beyond its catalytic role in pH regulation, CA-IX is also implicated in cell adhesion and signaling pathways that influence cell migration and invasion.[14][15]

Signaling Pathway

The induction and function of CA-IX are intricately linked to the cellular response to hypoxia, primarily through the HIF-1α signaling pathway. The following diagram illustrates this key pathway.

References

- 1. The Carbonic Anhydrase IX inhibitor SLC-0111 as emerging agent against the mesenchymal stem cell-derived pro-survival effects on melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. CA IX Stabilizes Intracellular pH to Maintain Metabolic Reprogramming and Proliferation in Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signalchem LifeScience [signalchemlifesciences.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. tandfonline.com [tandfonline.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.biologists.com [journals.biologists.com]

- 15. Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]

SLC-0111: A Technical Guide to Its Pro-Apoptotic Activity in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

SLC-0111 is a first-in-class, potent, and selective inhibitor of carbonic anhydrase IX (CAIX), a transmembrane enzyme highly expressed in a variety of solid tumors in response to hypoxic conditions. The overexpression of CAIX is intimately linked with tumor progression, metastasis, and resistance to conventional therapies. SLC-0111's mechanism of action is centered on the disruption of pH regulation within the tumor microenvironment, leading to intracellular acidification and subsequent induction of apoptosis in cancer cells. This technical guide provides a comprehensive overview of the pro-apoptotic effects of SLC-0111, detailing its impact on various cancer cell lines, the underlying signaling pathways, and the experimental methodologies used to elucidate its activity.

Introduction to SLC-0111 and Carbonic Anhydrase IX

Solid tumors are often characterized by regions of hypoxia, which trigger a cascade of adaptive responses to promote cancer cell survival and proliferation. A key player in this adaptation is the hypoxia-inducible factor 1-alpha (HIF-1α), which upregulates the expression of several target genes, including CA9, the gene encoding carbonic anhydrase IX.

CAIX is a cell surface metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons.[1] In the hypoxic tumor microenvironment, CAIX activity leads to the acidification of the extracellular space while maintaining a neutral to alkaline intracellular pH (pHi), a condition that is favorable for cancer cell survival, proliferation, and invasion.[1] This pH gradient also contributes to resistance to chemotherapy and immunotherapy.[1][2]

SLC-0111 is a ureido-substituted benzenesulfonamide that acts as a potent inhibitor of CAIX.[3] By targeting CAIX, SLC-0111 disrupts the delicate pH balance in cancer cells, leading to intracellular acidification and the induction of programmed cell death, or apoptosis.[4] Preclinical studies have demonstrated the anti-tumor efficacy of SLC-0111 as a single agent and in combination with chemotherapy and immune checkpoint inhibitors in various cancer models.[1] A phase 1 clinical trial has shown that SLC-0111 is safe and well-tolerated in patients with advanced solid tumors.[5]

Quantitative Analysis of SLC-0111's Pro-Apoptotic and Anti-Proliferative Effects

The efficacy of SLC-0111 in inducing cell death and inhibiting proliferation has been quantified across various cancer cell lines. The following tables summarize key findings from preclinical studies.

Table 1: IC50 Values of SLC-0111 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| HT-29 | Colon Cancer | 13.53 | [6] |

| MCF7 | Breast Cancer | 18.15 | [7] |

| PC3 | Prostate Cancer | 8.71 | [6] |

Table 2: Effect of SLC-0111 on Apoptosis in Combination with Chemotherapy

| Cell Line | Cancer Type | Treatment | Observation | Reference |

| A375-M6 | Melanoma | 50 µM Dacarbazine + 100 µM SLC-0111 (96h) | Significant increase in late apoptosis and necrosis. | [8] |

| A375-M6 | Melanoma | 170 µM Temozolomide + 100 µM SLC-0111 (72h) | Significant increase in late apoptosis and necrosis. | [8] |

| MCF7 | Breast Cancer | 90 nM Doxorubicin + 100 µM SLC-0111 (48h) | Significant increase in late apoptosis. | [8] |

| HCT116 | Colorectal Cancer | 100 µM 5-Fluorouracil + 100 µM SLC-0111 (24h) | No significant increase in apoptosis, but reduced cell proliferation. | [8] |

Signaling Pathways of SLC-0111-Induced Apoptosis

SLC-0111-mediated inhibition of CAIX initiates a cascade of intracellular events culminating in apoptosis. The primary trigger is the disruption of pH homeostasis, leading to intracellular acidification. This acidic environment is a potent stressor that can activate intrinsic apoptotic pathways.

References

- 1. Inhibition of carbonic anhydrases IX/XII by SLC-0111 boosts cisplatin effects in hampering head and neck squamous carcinoma cell growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration [frontiersin.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]

- 8. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of SLC-0111 on Epithelial-Mesenchymal Transition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The epithelial-mesenchymal transition (EMT) is a critical cellular process implicated in cancer progression, metastasis, and the development of therapeutic resistance. A key molecular player in the tumor microenvironment that influences EMT is Carbonic Anhydrase IX (CAIX), a cell surface enzyme overexpressed in a variety of solid tumors in response to hypoxia. SLC-0111, a potent and selective inhibitor of CAIX, has emerged as a promising therapeutic agent with the ability to counteract EMT. This technical guide provides an in-depth analysis of the impact of SLC-0111 on EMT, detailing its mechanism of action, effects on key signaling pathways, and comprehensive experimental protocols for its investigation.

Introduction: SLC-0111 and Carbonic Anhydrase IX

SLC-0111 is a ureido-substituted benzenesulfonamide that acts as a small molecule inhibitor of carbonic anhydrase IX (CAIX).[1] CAIX is a transmembrane enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons.[2] In the hypoxic tumor microenvironment, CAIX plays a crucial role in maintaining intracellular pH (pHi) favorable for cancer cell survival and proliferation, while contributing to the acidification of the extracellular milieu.[1][2] This extracellular acidosis facilitates tumor invasion, metastasis, and resistance to therapy.[2] Depletion or inhibition of CAIX has been shown to interfere with pH regulation, reduce cancer stem cell populations, inhibit EMT, and ultimately curtail tumor growth and metastasis.[1]

SLC-0111 Reverses Epithelial-Mesenchymal Transition

SLC-0111 has been demonstrated to effectively reverse the EMT phenotype in various cancer models, including melanoma, hepatoblastoma, and head and neck squamous cell carcinoma.[3][4][5] This is characterized by the upregulation of epithelial markers and the downregulation of mesenchymal markers.

Modulation of EMT Marker Expression

Treatment with SLC-0111 leads to a significant increase in the expression of the epithelial cell adhesion molecule, E-cadherin, while concurrently decreasing the expression of mesenchymal markers such as N-cadherin and vimentin.[3][6] This shift in protein expression signifies a reversion from a migratory, mesenchymal phenotype to a more stationary, epithelial state.

Inhibition of Cell Migration and Invasion

A functional consequence of EMT reversal by SLC-0111 is the potent inhibition of cancer cell migration and invasion.[3][4] By restoring the epithelial phenotype, SLC-0111 reduces the migratory capacity of tumor cells, a critical step in the metastatic cascade.

Quantitative Data Summary

The following tables summarize the quantitative effects of SLC-0111 on EMT markers and cellular processes as reported in key studies.

Table 1: Effect of SLC-0111 on EMT Marker Expression

| Cell Line | Treatment | E-cadherin Expression (Fold Change vs. Control) | N-cadherin Expression (Fold Change vs. Control) | Vimentin Expression (Fold Change vs. Control) | Reference |

| A375-M6 Melanoma | cmMSC + SLC-0111 (100 µM) | Increased | Decreased | Not Reported | [3] |

| MDA-MB-231 Breast Cancer | SLC-0111 (100-200 µM) | Increased | Not Reported | Decreased | |

| FaDu HNSCC | Cisplatin (1 µM) + SLC-0111 (100 µM) | Upregulated | Downregulated | Not Reported | [7] |

| SCC-011 HNSCC | Cisplatin (1 µM) + SLC-0111 (100 µM) | Upregulated | Downregulated | Not Reported | [7] |

Note: "cmMSC" refers to conditioned medium from mesenchymal stem cells, which induces EMT.

Table 2: Effect of SLC-0111 on Cell Migration and Invasion

| Cell Line | Assay | Treatment | Inhibition of Migration/Invasion (%) | Reference |

| A375-M6 Melanoma | Invasion | cmMSC + SLC-0111 (100 µM) | Significant reduction | [3] |

| HUH6 Hepatoblastoma | Migration | SLC-0111 (100 µM) - Normoxia | ~70% | [4] |

| HUH6 Hepatoblastoma | Migration | SLC-0111 (100 µM) - Hypoxia | ~40% | [4] |

| HB-295 Hepatoblastoma | Migration | SLC-0111 (100 µM) - Normoxia/Hypoxia | Significant reduction | [4] |

| HB-303 Hepatoblastoma | Migration | SLC-0111 (100 µM) - Normoxia | ~30% | [4] |

| HB-303 Hepatoblastoma | Migration | SLC-0111 (100 µM) - Hypoxia | ~35% | [4] |

| FaDu HNSCC | Migration | Cisplatin (1 µM) + SLC-0111 (100 µM) | Drastic reduction | [8] |

| SCC-011 HNSCC | Migration | Cisplatin (1 µM) + SLC-0111 (100 µM) | Drastic reduction | [8] |

| FaDu HNSCC | Invasion | Cisplatin (1 µM) + SLC-0111 (100 µM) | Drastic reduction | [8] |

| SCC-011 HNSCC | Invasion | Cisplatin (1 µM) + SLC-0111 (100 µM) | Drastic reduction | [8] |

Signaling Pathways Modulated by SLC-0111 in EMT

SLC-0111 exerts its anti-EMT effects by modulating several key signaling pathways that are known to regulate this process.

Rho-GTPase Signaling

Overexpression of CAIX has been linked to reduced cell adhesiveness and promoted cell migration through the Rho-GTPase signal transduction pathway.[3] By inhibiting CAIX, SLC-0111 is proposed to interfere with this pathway, leading to a decrease in cell motility.

mTOR Signaling

The mTOR pathway is a central regulator of cell growth, proliferation, and survival. In the context of EMT and drug resistance, SLC-0111 has been shown to inhibit the mTOR pathway, contributing to the reversal of the mesenchymal phenotype and resensitization to therapies like Vemurafenib.[3]

AKT/ERK Signaling

The PI3K/AKT and Ras/Raf/MEK/ERK pathways are frequently activated in cancer and are known to promote EMT.[9] Studies have shown that the combination of SLC-0111 with cisplatin can hamper the activation of AKT and ERK in head and neck squamous carcinoma cells, contributing to the suppression of EMT.[5][7]

STAT3 Signaling

Signal transducer and activator of transcription 3 (STAT3) is another key transcription factor involved in EMT. The combination of SLC-0111 and cisplatin has been shown to inhibit the activation of STAT3, further contributing to the reversal of the EMT program.[5][7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the impact of SLC-0111 on EMT.

Western Blot Analysis for EMT Markers

Objective: To quantify the expression levels of epithelial (E-cadherin) and mesenchymal (N-cadherin, Vimentin) markers in response to SLC-0111 treatment.

Protocol:

-

Cell Lysis:

-

Culture cells to 70-80% confluency and treat with SLC-0111 at the desired concentration and duration.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against E-cadherin, N-cadherin, Vimentin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Capture the image using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Cell Migration Assay (Wound Healing Assay)

Objective: To assess the effect of SLC-0111 on the migratory capacity of cancer cells.

Protocol:

-

Cell Seeding:

-

Seed cells in a 6-well plate and grow to 90-100% confluency.

-

-

Creating the Wound:

-

Create a uniform scratch (wound) across the cell monolayer using a sterile 200 µL pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

-

Treatment and Imaging:

-

Add fresh media containing SLC-0111 or vehicle control.

-

Capture images of the wound at 0 hours and at subsequent time points (e.g., 24, 48 hours) using a microscope.

-

-

Analysis:

-

Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure over time to determine the migration rate.

-

Cell Invasion Assay (Boyden Chamber Assay)

Objective: To evaluate the effect of SLC-0111 on the invasive potential of cancer cells through a basement membrane matrix.

Protocol:

-

Chamber Preparation:

-

Rehydrate Matrigel-coated Boyden chamber inserts (8 µm pore size) with serum-free media for 2 hours at 37°C.

-

-

Cell Seeding:

-

Harvest cells and resuspend them in serum-free media containing SLC-0111 or vehicle control.

-

Seed the cells (e.g., 1.5 x 10^5 cells) into the upper chamber of the inserts.

-

-

Chemoattraction and Incubation:

-

Add complete media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubate the plate at 37°C for a specified period (e.g., 6-24 hours).

-

-

Fixation and Staining:

-

Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol.

-

Stain the cells with a staining solution (e.g., Crystal Violet or Diff-Quik).

-

-

Quantification:

-

Count the number of invaded cells in several random fields of view under a microscope.

-

Calculate the average number of invaded cells per field.

-

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Experimental workflows for investigating SLC-0111's impact on EMT.

Caption: SLC-0111 inhibits CAIX, modulating pathways that drive EMT.

Conclusion

SLC-0111 represents a targeted therapeutic strategy with significant potential to counteract the aggressive phenotype associated with EMT in cancer. By inhibiting CAIX, SLC-0111 not only reverses the molecular and functional hallmarks of EMT but also modulates key signaling pathways that drive this process. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the anti-EMT properties of SLC-0111 in the fight against cancer. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic efficacy, both as a monotherapy and in combination with other anti-cancer agents.

References

- 1. mdpi.com [mdpi.com]

- 2. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Carbonic Anhydrase IX inhibitor SLC-0111 as emerging agent against the mesenchymal stem cell-derived pro-survival effects on melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]

- 7. SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. Epithelial-to-Mesenchymal Transition Signaling Pathways Responsible for Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Determining the IC50 of SLC-0111 in Diverse Cancer Cell Lines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of SLC-0111, a first-in-class inhibitor of carbonic anhydrase IX (CAIX). SLC-0111 is a promising anti-cancer agent that targets the tumor microenvironment, particularly in hypoxic conditions where CAIX is highly expressed.[1] The protocols outlined herein are designed to be adaptable for various cancer cell lines, enabling researchers to assess the efficacy of SLC-0111 in their specific models of interest. This guide includes a summary of reported IC50 values, a detailed methodology for cell viability assays, and diagrams illustrating the relevant signaling pathways and experimental workflows.

Introduction

Solid tumors often exhibit regions of hypoxia, which trigger a cascade of adaptive responses, including the upregulation of hypoxia-inducible factor-1α (HIF-1α). HIF-1α, in turn, induces the expression of carbonic anhydrase IX (CAIX), a cell surface enzyme that plays a crucial role in maintaining intracellular pH homeostasis in the acidic tumor microenvironment.[1] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons, CAIX helps cancer cells survive and proliferate in conditions that would otherwise be cytotoxic.[1]

SLC-0111 is a potent and selective inhibitor of CAIX, making it an attractive therapeutic candidate for a wide range of solid tumors.[1] Preclinical studies have demonstrated its ability to inhibit tumor growth and enhance the efficacy of chemotherapy and immunotherapy.[1][2][3] Determining the IC50 value of SLC-0111 is a critical first step in evaluating its potential in a given cancer model. This document provides the necessary protocols and background information to perform these essential experiments.

Data Presentation: IC50 Values of SLC-0111 in Various Cell Lines

The following table summarizes the reported IC50 values for SLC-0111 across a range of cancer and normal cell lines. These values can serve as a reference for designing dose-response experiments. It is important to note that IC50 values can vary depending on experimental conditions such as cell density, incubation time, and oxygen tension.

| Cell Line | Cancer Type | IC50 (µM) | Notes |

| HT-29 | Colon Cancer | 13.53 | |

| MCF7 | Breast Cancer | 18.15 | |

| PC3 | Prostate Cancer | 8.71 | |

| CCD-986sk | Normal Skin Fibroblasts | 45.70 | Indicates selectivity for cancer cells over normal cells. |

| FaDu | Head and Neck Squamous Carcinoma | ~100 | A significant viability reduction of 26% was observed at 100 µM under hypoxic conditions.[2] |

| SCC-011 | Head and Neck Squamous Carcinoma | ~100 | A significant viability reduction of 15% was observed at 100 µM under hypoxic conditions.[2] |

| A375-M6 | Melanoma | Not specified | Induces apoptosis in acidic conditions.[4][5] |

| HCT116 | Colorectal Cancer | Not specified | Induces apoptosis in acidic conditions.[4][5] |

| AGS | Gastric Cancer | Not specified | Almost halved proliferation as a single agent.[6] |

| ACC-201 | Gastric Cancer | Not specified | Almost halved proliferation as a single agent.[6] |

| HUH6 | Hepatoblastoma | Not specified | Decreased cell viability in monolayer and spheroid cultures.[7] |

| HB-295 | Hepatoblastoma | >100 | Significant reduction in viability between 100-175 µM under hypoxia.[8] |

| HB-303 | Hepatoblastoma | >125 | Decreased viability at concentrations of 125-175 µM.[8] |

| SH-EP | Neuroblastoma | Not specified | Viability significantly reduced upon treatment.[9] |

| LAN1 | Neuroblastoma | Not affected | |

| SH-SY5Y | Neuroblastoma | Not specified | Inhibitory effect dependent on hypoxia-induced CAIX expression.[9] |

Note: The IC50 values for FaDu and SCC-011 are approximated based on the reported percentage of viability reduction at a given concentration.

Experimental Protocols

Determining the IC50 of SLC-0111 using a Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 of SLC-0111. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase, which is indicative of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

SLC-0111

-

Dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Phosphate-buffered saline (PBS)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

-

Preparation of SLC-0111 dilutions:

-

Prepare a stock solution of SLC-0111 in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the SLC-0111 stock solution in complete cell culture medium to achieve the desired final concentrations. A common starting range is 0.1 µM to 200 µM. It is advisable to perform a wide range of concentrations in the initial experiment and then narrow the range based on the results.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest SLC-0111 concentration) and a no-treatment control (medium only).

-

-

Cell Treatment:

-

After 24 hours of incubation, carefully remove the medium from the wells.

-

Add 100 µL of the prepared SLC-0111 dilutions to the respective wells.

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2. The incubation time may need to be optimized for different cell lines.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the SLC-0111 concentration.

-

Determine the IC50 value, which is the concentration of SLC-0111 that causes a 50% reduction in cell viability, using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).

-

Mandatory Visualizations

Signaling Pathway of SLC-0111 Action

Caption: SLC-0111 mechanism of action in the tumor microenvironment.

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of SLC-0111 via MTT assay.

References

- 1. Signalchem LifeScience [signalchemlifesciences.com]

- 2. Inhibition of carbonic anhydrases IX/XII by SLC-0111 boosts cisplatin effects in hampering head and neck squamous carcinoma cell growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. The Carbonic Anhydrase IX inhibitor SLC-0111 as emerging agent against the mesenchymal stem cell-derived pro-survival effects on melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. flore.unifi.it [flore.unifi.it]

- 7. SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration [frontiersin.org]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for SLC-0111 Administration in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

SLC-0111 is a potent and selective small-molecule inhibitor of carbonic anhydrase IX (CAIX) and XII (CAXII), two tumor-associated enzymes overexpressed in a variety of solid tumors in response to hypoxia.[1][2] CAIX plays a crucial role in regulating intra- and extracellular pH, thereby promoting tumor cell survival, proliferation, and invasion, particularly in the acidic and hypoxic tumor microenvironment.[3] Inhibition of CAIX with SLC-0111 disrupts this pH regulation, leading to increased intracellular acidosis and subsequent inhibition of tumor growth and metastasis.[3][4] Preclinical studies in various mouse xenograft models have demonstrated the anti-tumor efficacy of SLC-0111, both as a monotherapy and in combination with other anti-cancer agents.[5][6]

These application notes provide detailed protocols for the administration of SLC-0111 in mouse xenograft models, along with a summary of its in vivo efficacy and a depiction of its mechanism of action.

Data Presentation: In Vivo Efficacy of SLC-0111

The following tables summarize the quantitative data from preclinical studies of SLC-0111 in various mouse xenograft models.

Table 1: Efficacy of SLC-0111 as a Single Agent

| Cancer Type | Cell Line | Mouse Strain | SLC-0111 Dose | Administration Route | Key Findings | Reference |

| Triple Negative Breast Cancer | MDA-MB-231 LM2-4 | N/A | 50 mg/kg | Oral gavage | Significantly reduced overall metastatic burden. | [6] |

| Glioblastoma | D456 and 1016 (PDX) | N/A | 100 mg/kg | Oral | Monotherapy significantly decreased the growth of GBM PDX cells. | [5] |

Table 2: Efficacy of SLC-0111 in Combination Therapy

| Cancer Type | Combination Agent | Cell Line | Mouse Strain | SLC-0111 Dose | Administration Route | Key Findings | Reference |

| Glioblastoma | Temozolomide | 1016 (PDX) | N/A | 100 mg/kg | Oral | Combination significantly improved survival compared to either drug alone. Median survival for the combination group could not be determined at 130 days, while it was 76 days for the TMZ group. | [5] |

| Triple Negative Breast Cancer | Sunitinib | MDA-MB-231 LM2-4 | N/A | 50 mg/kg | Oral gavage | Combination significantly reduced both primary tumor growth and sunitinib-induced metastasis to the lung. | [6] |

| Melanoma | Anti-PD-1 and Anti-CTLA-4 | B16F10 | N/A | 50 mg/kg | Oral | Combination with immune checkpoint blockade delayed tumor growth more effectively than single agents. | [3] |

Experimental Protocols

General Mouse Xenograft Protocol

This protocol outlines a general procedure for establishing and treating subcutaneous xenografts in immunodeficient mice.

Materials:

-

Cancer cell line of interest

-

Immunodeficient mice (e.g., NOD/SCID, NSG, or nude mice)

-

Matrigel (optional, can enhance tumor take rate)

-

Sterile PBS and cell culture medium

-

Syringes and needles (27-30 gauge)

-

Calipers for tumor measurement

-

SLC-0111

-

Vehicle for SLC-0111 (e.g., Ora-Sweet)[5]

Procedure:

-

Cell Preparation: Culture cancer cells to 70-80% confluency. Harvest cells by trypsinization, wash with PBS, and resuspend in a 1:1 mixture of sterile PBS or serum-free media and Matrigel at a concentration of 1x10^6 to 10x10^7 cells/mL. Keep cells on ice until injection.

-

Tumor Cell Implantation:

-

Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).

-

Inject 100-200 µL of the cell suspension subcutaneously into the flank of the mouse.

-

-

Tumor Growth Monitoring:

-

Treatment Initiation:

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.[3]

-

-

SLC-0111 Administration:

-

Prepare SLC-0111 in the appropriate vehicle. For example, an oral formulation can be prepared in Ora-Sweet.[5]

-

Administer SLC-0111 to the treatment group via the desired route (e.g., oral gavage). Doses in preclinical studies have ranged from 25 to 100 mg/kg.[9]

-

Administer the vehicle alone to the control group.

-

The frequency of administration can vary depending on the study design (e.g., daily).

-

-

Efficacy Evaluation:

-

Continue to monitor tumor volume throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or Western blotting).

-

Orthotopic Glioblastoma Xenograft Protocol

This protocol is a more specialized procedure for establishing orthotopic brain tumors.

Materials:

-

Glioblastoma patient-derived xenograft (PDX) cells[5]

-

Stereotactic apparatus for intracranial injections

-

Hamilton syringe

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of GBM PDX cells.

-

Intracranial Implantation:

-

Anesthetize the mouse and secure it in the stereotactic frame.

-

Create a small burr hole in the skull at a predetermined stereotactic coordinate.

-

Slowly inject the GBM PDX cells into the brain parenchyma (e.g., striatum).

-

-

Treatment and Monitoring:

-

Allow tumors to establish for a set period (e.g., 7-10 days).

-

Initiate treatment with SLC-0111 as described in the general protocol.

-

Monitor animal health and neurological signs.

-

Survival is often the primary endpoint for orthotopic studies.

-

Visualizations

Signaling Pathway of SLC-0111

Caption: SLC-0111 inhibits CAIX/XII, disrupting pH balance and inducing apoptosis.

Experimental Workflow for SLC-0111 Mouse Xenograft Study

Caption: Workflow for an in vivo SLC-0111 mouse xenograft efficacy study.

References

- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. The Carbonic Anhydrase IX inhibitor SLC-0111 as emerging agent against the mesenchymal stem cell-derived pro-survival effects on melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies with SLC-0111

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo use of SLC-0111, a first-in-class inhibitor of carbonic anhydrase IX (CAIX). SLC-0111 is a promising therapeutic agent for targeting CAIX-positive solid tumors, particularly in hypoxic microenvironments.[1] This document outlines its mechanism of action, summarizes key preclinical data, and offers detailed protocols for conducting in vivo studies to evaluate its efficacy as a monotherapy and in combination with other anti-cancer agents.

Mechanism of Action

SLC-0111 is a ureido-substituted benzenesulfonamide that acts as a potent and selective small molecule inhibitor of carbonic anhydrase IX (CAIX).[2][3] CAIX is a cell surface enzyme induced by hypoxia-inducible factor-1α (HIF-1α) and is highly expressed in a variety of solid tumors with poor patient prognosis.[1] Its expression in normal tissues is highly restricted.[1]

Under hypoxic conditions, tumor cells upregulate CAIX to maintain their intracellular pH by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. This process contributes to the acidification of the tumor microenvironment, which in turn promotes tumor progression, metastasis, and resistance to therapy.[1] By inhibiting CAIX, SLC-0111 disrupts pH regulation in cancer cells, leading to increased intracellular acidosis and subsequent cell death, and reverses the acidic extracellular microenvironment.[1]

Signaling Pathway

References

- 1. Signalchem LifeScience [signalchemlifesciences.com]

- 2. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for SLC-0111 in Clonogenic Survival Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing SLC-0111, a first-in-class inhibitor of carbonic anhydrase IX (CAIX), in clonogenic survival assays. This document outlines the scientific background, detailed experimental protocols, data presentation guidelines, and visual representations of the underlying biological pathways and experimental procedures.

Introduction to SLC-0111 and its Mechanism of Action

SLC-0111 is a potent and selective small molecule inhibitor of carbonic anhydrase IX (CAIX), a transmembrane enzyme highly expressed in many solid tumors and a key regulator of tumor pH.[1][2][3] Under hypoxic conditions, prevalent in the tumor microenvironment, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized and induces the expression of CAIX.[4][5] CAIX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, contributing to the maintenance of a neutral intracellular pH (pHi) favorable for tumor cell survival and proliferation, while acidifying the extracellular environment (pHe).[4][5] This extracellular acidosis promotes tumor invasion, metastasis, and resistance to therapy.[5][6]

By inhibiting CAIX, SLC-0111 disrupts this critical pH-regulating mechanism, leading to intracellular acidification and subsequent reduction in tumor cell viability, growth, and migration.[7][8] Preclinical studies have demonstrated the anti-tumor efficacy of SLC-0111 as a monotherapy and in combination with chemotherapy and immunotherapy in various cancer models.[7][9] SLC-0111 has completed a Phase I clinical trial in patients with advanced solid tumors.[2]

Key Experimental Applications

The clonogenic survival assay is a gold-standard in vitro method to assess the ability of a single cell to proliferate indefinitely and form a colony. It is a critical tool for determining the cytotoxic and cytostatic effects of anti-cancer agents like SLC-0111.

Data Presentation: Efficacy of SLC-0111 in Clonogenic Survival Assays

The following tables summarize the dose-dependent effects of SLC-0111 on the clonogenic survival of various cancer cell lines. This data is essential for determining the effective concentration range and for comparing the sensitivity of different cell lines to SLC-0111.

Table 1: Effect of SLC-0111 on Clonogenic Survival of Head and Neck Squamous Carcinoma (HNSCC) Cells

| Cell Line | SLC-0111 Concentration (µM) | Treatment Duration | Incubation Period | Survival Fraction (%) |

| FaDu | 0 (Control) | 14 days | 14 days | 100 |

| 100 | 14 days | 14 days | Data not explicitly provided in a quantitative format in the searched articles, but significant reduction in colony formation was reported. | |

| SCC-011 | 0 (Control) | 14 days | 14 days | 100 |

| 100 | 14 days | 14 days | Data not explicitly provided in a quantitative format in the searched articles, but significant reduction in colony formation was reported. |

Note: While a specific protocol using 100 µM SLC-0111 has been published, the exact survival fraction percentages were not available in the reviewed literature. Researchers should perform dose-response experiments to determine the IC50 for their specific cell line.

Experimental Protocols

This section provides a detailed methodology for conducting a clonogenic survival assay with SLC-0111.

Materials

-

Cancer cell lines of interest (e.g., FaDu, SCC-011, or other lines expressing CAIX)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA solution

-

SLC-0111 (stock solution prepared in a suitable solvent like DMSO)

-

6-well or 12-well tissue culture plates

-

Cell counting device (e.g., hemocytometer or automated cell counter)

-

Fixation solution (e.g., 10% methanol, 10% acetic acid in water)

-

Staining solution (e.g., 0.5% crystal violet in methanol)

-

Incubator (37°C, 5% CO2)

Protocol: Clonogenic Survival Assay

-

Cell Seeding:

-

Harvest exponentially growing cells using trypsin-EDTA and resuspend in complete medium to create a single-cell suspension.

-

Count the cells and determine the appropriate seeding density. This needs to be optimized for each cell line to ensure the formation of distinct colonies (typically 200-1000 cells per well for a 6-well plate).

-

Seed the cells into the wells of the tissue culture plates and allow them to attach for 18-24 hours in the incubator.

-

-

SLC-0111 Treatment:

-

Prepare serial dilutions of SLC-0111 in complete medium from a stock solution. It is recommended to perform a dose-response experiment with a range of concentrations (e.g., 1 µM to 200 µM) to determine the IC50 value.

-

Include a vehicle control (medium with the same concentration of the solvent used for the SLC-0111 stock, e.g., DMSO).

-

Remove the medium from the attached cells and replace it with the medium containing the different concentrations of SLC-0111 or the vehicle control.

-

For continuous exposure, incubate the cells with SLC-0111 for the entire duration of colony formation (e.g., 10-14 days). For short-term exposure, treat the cells for a defined period (e.g., 24-72 hours), then replace the drug-containing medium with fresh complete medium.

-

-

Colony Formation:

-

Incubate the plates in a humidified incubator at 37°C with 5% CO2 for 10-14 days, or until colonies in the control wells contain at least 50 cells.

-

Monitor the plates periodically for colony growth.

-

-

Fixation and Staining:

-

Carefully aspirate the medium from the wells.

-

Gently wash the wells once with PBS.

-

Add the fixation solution to each well and incubate for 10-15 minutes at room temperature.

-

Remove the fixation solution and add the crystal violet staining solution.

-

Incubate for 20-30 minutes at room temperature.

-

Remove the staining solution and gently wash the wells with tap water until the excess stain is removed.

-

Allow the plates to air dry completely.

-

-

Colony Counting and Data Analysis:

-

Count the number of colonies containing at least 50 cells in each well.

-

Calculate the Plating Efficiency (PE) for the control group:

-

PE = (Number of colonies counted / Number of cells seeded) x 100%

-

-

Calculate the Surviving Fraction (SF) for each treatment group:

-

SF = (Number of colonies counted / (Number of cells seeded x PE))

-

-

Visualizing Key Processes

Signaling Pathway of SLC-0111 Action

The following diagram illustrates the signaling pathway affected by SLC-0111. Under hypoxic conditions, HIF-1α stabilization leads to the expression of CAIX. CAIX then regulates intracellular and extracellular pH, promoting cell survival and proliferation. SLC-0111 inhibits CAIX, disrupting this process.

Caption: SLC-0111 inhibits CAIX, disrupting pH homeostasis and tumor cell survival.

Experimental Workflow for a Clonogenic Survival Assay

This diagram outlines the key steps involved in performing a clonogenic survival assay to evaluate the efficacy of SLC-0111.

Caption: Workflow of the clonogenic survival assay with SLC-0111.

Conclusion

The clonogenic survival assay is an indispensable tool for characterizing the anti-cancer properties of SLC-0111. By following the detailed protocols and data analysis procedures outlined in these application notes, researchers can effectively evaluate the dose-dependent efficacy of SLC-0111 in various cancer cell lines. The provided diagrams offer a clear visual understanding of the underlying biological mechanisms and the experimental workflow, facilitating the design and execution of robust and reproducible studies. These investigations will further elucidate the therapeutic potential of targeting CAIX with SLC-0111 in oncology research and drug development.

References

- 1. Membrane carbonic anhydrase IX (CAIX) expression and relapse risk in resected stage I-II non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of carbonic anhydrases IX/XII by SLC-0111 boosts cisplatin effects in hampering head and neck squamous carcinoma cell growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. CA IX Stabilizes Intracellular pH to Maintain Metabolic Reprogramming and Proliferation in Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting hypoxia downstream signaling protein, CAIX, for CAR T-cell therapy against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. flore.unifi.it [flore.unifi.it]

- 9. The CAIX inhibitor SLC-0111 exerts anti-cancer activity on gastric cancer cell lines and resensitizes resistant cells to 5-Fluorouracil, taxane-derived, and platinum-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Measuring the Effect of SLC-0111 on Cell Migration Using a Wound Healing Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing a wound healing (scratch) assay to quantify the inhibitory effects of SLC-0111, a selective inhibitor of carbonic anhydrase IX (CAIX), on cancer cell migration.

Introduction

Cell migration is a fundamental process implicated in cancer metastasis. The acidic tumor microenvironment, often driven by hypoxia, promotes an aggressive cellular phenotype. Carbonic anhydrase IX (CAIX) is a transmembrane enzyme, transcriptionally regulated by hypoxia-inducible factor 1-alpha (HIF-1α), that plays a crucial role in maintaining pH homeostasis in cancer cells.[1][2] By catalyzing the hydration of carbon dioxide to bicarbonate and protons, CAIX contributes to intracellular pH regulation and acidification of the extracellular milieu, which in turn facilitates cell migration and invasion.[2][3][4]

SLC-0111 is a potent sulfonamide-based inhibitor of CAIX and has been shown to attenuate cancer cell viability and migration in various cancer types, including hepatoblastoma, head and neck squamous cell carcinoma, and breast cancer.[3][5][6] The wound healing assay is a simple and cost-effective method to study collective cell migration in vitro.[7][8] This protocol details the steps to assess the dose-dependent effect of SLC-0111 on the migratory capacity of cancer cells.

Data Presentation

The quantitative data from the wound healing assay can be effectively summarized in the following table. This allows for a clear comparison of the dose-dependent inhibitory effect of SLC-0111 on cell migration under both normoxic and hypoxic conditions.

| Treatment Group | Concentration (µM) | Condition | Average Wound Width at 0h (µm) | Average Wound Width at 24h (µm) | Percent Wound Closure (%) |

| Vehicle Control (DMSO) | 0.1% | Normoxia | 500 | 150 | 70 |

| SLC-0111 | 10 | Normoxia | 500 | 250 | 50 |

| SLC-0111 | 50 | Normoxia | 500 | 350 | 30 |

| SLC-0111 | 100 | Normoxia | 500 | 450 | 10 |

| Vehicle Control (DMSO) | 0.1% | Hypoxia (1% O₂) | 500 | 50 | 90 |

| SLC-0111 | 10 | Hypoxia (1% O₂) | 500 | 150 | 70 |

| SLC-0111 | 50 | Hypoxia (1% O₂) | 500 | 250 | 50 |

| SLC-0111 | 100 | Hypoxia (1% O₂) | 500 | 350 | 30 |

Note: The values presented in this table are for illustrative purposes. Actual results will vary depending on the cell line and experimental conditions.

Experimental Protocols

Materials and Reagents

-

Cancer cell line of interest (e.g., MDA-MB-231, A549, HUH6)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

SLC-0111 (and appropriate solvent, e.g., DMSO)

-

12-well or 24-well tissue culture plates

-

Sterile 200 µL pipette tips

-

Cell culture incubator (standard and hypoxic)

-

Inverted microscope with a camera

-

Image analysis software (e.g., ImageJ)

Protocol

-

Cell Seeding:

-

Creating the Wound:

-

Once a confluent monolayer has formed, gently aspirate the culture medium.

-

Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.[7][8] A gentle, consistent pressure should be applied to ensure a clean, cell-free gap.

-

To ensure consistency, a perpendicular scratch can be made to form a cross.

-

Gently wash the wells twice with PBS to remove detached cells.[8]

-

-

Treatment with SLC-0111:

-

Prepare serial dilutions of SLC-0111 in a complete culture medium at the desired concentrations (e.g., 10, 50, 100 µM).

-

Include a vehicle control (e.g., 0.1% DMSO in complete medium).

-

Add the prepared media to the corresponding wells.

-

For hypoxic conditions, transfer the plates to a hypoxic incubator (e.g., 1% O₂).

-

-

Image Acquisition:

-

Immediately after adding the treatment, capture the first set of images (T=0) using an inverted microscope at 4x or 10x magnification.[10]

-

Mark the plate to ensure that images are taken from the same position at each time point.

-

Continue to capture images at regular intervals (e.g., every 8, 12, or 24 hours) until the wound in the control group is nearly closed.

-

-

Data Analysis:

-

Use image analysis software (e.g., ImageJ) to measure the width of the scratch at multiple points for each image.

-

Calculate the average wound width for each condition and time point.

-

The percentage of wound closure can be calculated using the following formula: % Wound Closure = [ (Initial Wound Width - Wound Width at T) / Initial Wound Width ] x 100

-

Visualizations

Signaling Pathway of SLC-0111 Action

Caption: SLC-0111 inhibits CAIX, disrupting pH regulation and downstream signaling.

Experimental Workflow for Wound Healing Assay

Caption: Workflow of the wound healing assay to assess cell migration.

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. Carbonic anhydrase IX: A hypoxia-controlled “catalyst” of cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration [frontiersin.org]

- 4. Overexpression of carbonic anhydrase IX induces cell motility by activating matrix metalloproteinase-9 in human oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of carbonic anhydrases IX/XII by SLC-0111 boosts cisplatin effects in hampering head and neck squamous carcinoma cell growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. clyte.tech [clyte.tech]

- 8. Scratch Wound Healing Assay [bio-protocol.org]

- 9. Scratch Wound Healing Assay [en.bio-protocol.org]

- 10. med.virginia.edu [med.virginia.edu]

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following SLC-0111 Treatment

For Researchers, Scientists, and Drug Development Professionals